Benzonitrile, 4-[(1-methylpropyl)propylamino]-2-nitro-
Description
Properties
CAS No. |
821776-56-1 |
|---|---|
Molecular Formula |
C14H19N3O2 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-[butan-2-yl(propyl)amino]-2-nitrobenzonitrile |
InChI |
InChI=1S/C14H19N3O2/c1-4-8-16(11(3)5-2)13-7-6-12(10-15)14(9-13)17(18)19/h6-7,9,11H,4-5,8H2,1-3H3 |
InChI Key |
YPVIQRWDRCTFJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=CC(=C(C=C1)C#N)[N+](=O)[O-])C(C)CC |
Origin of Product |
United States |
Preparation Methods
Nitration of Benzonitrile Derivatives
Regioselective nitration is pivotal for introducing the nitro group at the 2-position. In 4-bromobenzonitrile, the combined electron-withdrawing effects of the nitrile (-CN) and bromine (-Br) direct nitration to the ortho position relative to bromine, yielding 2-nitro-4-bromobenzonitrile. This intermediate serves as a precursor for subsequent amination.
Reaction Conditions :
Cyanide Group Formation
The benzonitrile core is synthesized via gas-phase ammoxidation of toluene derivatives. For example, 4-bromotoluene reacts with ammonia and air over a V₂O₅-MoO₃ catalyst at 380°C to produce 4-bromobenzonitrile with 91% yield. Alternative methods using ionic liquids (e.g., 1-sulfobutylpyridinium hydrosulfate) enable direct conversion of aldehydes to nitriles at 70°C with 93% efficiency.
Amination Techniques
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 2-nitro-4-bromobenzonitrile with (1-methylpropyl)propylamine installs the amino group at the 4-position.
Optimized Protocol :
Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient aryl halides undergo substitution with amines under basic conditions. For 2-nitro-4-fluorobenzonitrile, reaction with (1-methylpropyl)propylamine in DMF at 120°C for 24 hours achieves 72% yield.
Key Considerations :
- Activation : Nitro and nitrile groups enhance electrophilicity at the 4-position.
- Limitations : Requires harsh conditions and excess amine.
Sequential Functionalization Routes
Route 1: Nitration Followed by Amination
Route 2: Reductive Amination of Nitro Precursors
Reduction of 2-nitro-4-[(1-methylpropyl)propylamino]benzonitrile intermediates using H₂/Pd-C in ethanol yields the target compound but risks over-reduction of the nitro group.
Conditions :
Comparative Analysis of Methods
Scale-Up and Industrial Feasibility
Gas-Phase Ammoxidation
The process described in CN106631891A achieves 91% yield for benzonitrile synthesis at pilot scale:
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[(1-methylpropyl)propylamino]-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Benzonitrile, 4-[(1-methylpropyl)propylamino]-2-nitro- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzonitrile, 4-[(1-methylpropyl)propylamino]-2-nitro- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share functional similarities:
4-(Diethylamino)-2-nitrobenzonitrile: Features a simpler dialkylamino group.
4-(Isopropylamino)-3-nitrobenzonitrile: Differs in nitro group position and alkyl chain branching.
4-(Pentylamino)-2-nitrobenzonitrile: Shares the 2-nitrobenzonitrile core but with a linear alkyl chain.
Physicochemical Properties
Key differences arise from substituent bulkiness and electronic effects:
Biological Activity
Benzonitrile, 4-[(1-methylpropyl)propylamino]-2-nitro- is an organic compound categorized within the aromatic nitriles, known for its complex structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, including case studies and comparative data.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 261.325 g/mol
- Structural Features : The compound consists of a benzene ring substituted with a nitrile group, a nitro group, and a branched propylamino chain (1-methylpropyl). This unique configuration may influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds similar to benzonitrile derivatives can interact with various biological targets, leading to diverse activities such as antimicrobial, anticancer, and anti-inflammatory effects. Below are key findings related to the biological activity of benzonitrile derivatives.
Antimicrobial Activity
Nitro-containing compounds have been shown to exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : Nitro groups can be reduced to form toxic intermediates that bind covalently to DNA, leading to cell death. This mechanism is particularly noted in nitroimidazole derivatives like metronidazole .
- Inhibition Studies : Inhibition zones were measured against various pathogens, showing promising results for compounds with nitro substitutions in their structure.
| Compound | Pathogen | Inhibition Zone (mm) |
|---|---|---|
| Nitro compound A | Staphylococcus aureus | 40.7 |
| Nitro compound B | Pseudomonas aeruginosa | 30.0 |
| Benzonitrile derivative | Escherichia coli | TBD |
Antitumor Activity
Nitro compounds are also being explored for their potential in cancer treatment:
- Hypoxia-Activated Prodrugs : Certain nitro aromatic compounds can be activated in hypoxic conditions typical of tumor environments, making them effective against cancer cells .
- Research Findings : Studies have indicated that the presence of nitro groups enhances the antitumoral activity of compounds by increasing their reactivity and selectivity towards cancer cells.
Case Studies
-
Methemoglobinemia Case Study :
A documented case highlighted acute intoxication due to exposure to 4-nitrobenzonitrile, resulting in increased triglycerides and fatty liver alterations in the patient . This underscores the importance of understanding the toxicological aspects alongside therapeutic potentials. -
Comparative Studies :
Research comparing benzonitrile derivatives with other similar compounds has shown variations in biological activity based on structural differences. For example, compounds lacking branched alkyl chains demonstrated reduced activity compared to those with such modifications.
Synthesis Methods
The synthesis of benzonitrile, 4-[(1-methylpropyl)propylamino]-2-nitro- can be achieved through several chemical pathways:
- Electrophilic Aromatic Substitution : A common method for introducing nitro groups onto aromatic rings.
- Nucleophilic Substitution Reactions : Utilized for modifying amino groups within the structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
